1-[(4-ethoxyphenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol
Description
1-[(4-ethoxyphenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol is a heterocyclic compound featuring a piperidin-4-ol core substituted with a methyl group bridging a 4-ethoxyphenyl aromatic system and a fused triazolothiazole ring. The triazolothiazole moiety contains a hydroxyl group at position 6 and an ethyl substituent at position 2. Its molecular weight, calculated from the formula $ \text{C}{23}\text{H}{27}\text{N}5\text{O}3\text{S} $, is approximately 477.56 g/mol (average mass).
Properties
IUPAC Name |
5-[(4-ethoxyphenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-3-16-21-20-24(22-16)19(26)18(28-20)17(23-11-9-14(25)10-12-23)13-5-7-15(8-6-13)27-4-2/h5-8,14,17,25-26H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSLNNHCEHAJLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCC(CC4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-ethoxyphenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The ethoxyphenyl group is then introduced via electrophilic aromatic substitution or other suitable methods. Finally, the piperidin-4-ol moiety is attached through nucleophilic substitution or reductive amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-ethoxyphenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC or KMnO4.
Reduction: The compound can be reduced to remove oxygen functionalities using reducing agents like LiAlH4 or NaBH4.
Cyclization: The compound can participate in cyclization reactions to form new ring structures, potentially leading to novel derivatives.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)
Substitution: Halogenating agents, nucleophiles, electrophiles
Cyclization: Acidic or basic catalysts, heat
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or cellular processes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, with specific functional properties.
Mechanism of Action
The mechanism of action of 1-[(4-ethoxyphenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to engage in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
| Compound Name | Structural Features | Molecular Weight (g/mol) | Pharmacological Activity | Key Findings |
|---|---|---|---|---|
| Target Compound | Piperidin-4-ol, 4-ethoxyphenyl, triazolothiazole (ethyl, hydroxyl) | 477.56 | Under investigation | Structural complexity suggests multi-target interactions; potential antifungal/antimicrobial |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol | Piperazine, 3-chlorophenyl, 4-ethoxy-3-methoxyphenyl, methyltriazolothiazole | ~540.5 | Not specified | Chlorine enhances lipophilicity; methoxy/ethoxy groups may influence metabolic stability |
| (5Z)-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methoxyphenyl)-thiazolotriazol-6-one | Pyrazole, 4-ethoxy-3-methylphenyl, thiazolotriazolone | ~543.6 | Not specified | Conjugated system (Z-configuration) may impact UV absorption and binding to planar targets |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles | Triazolothiadiazole, pyrazole, 4-methoxyphenyl | ~400–450 (varies with R) | Antifungal (via lanosterol demethylase inhibition) | Demonstrated binding to fungal CYP51 (3LD6); R-group modulates activity |
| Piperidine-oxadiazole derivatives (e.g., EP 1 808 168 B1) | Piperidine, oxadiazole, sulfonyl/carbonitrile groups | ~450–550 | GPR119 agonists (diabetes) | Structural flexibility allows targeting of metabolic receptors |
Detailed Analysis
Core Heterocyclic Systems
- Target Compound : The fused triazolothiazole ring combines a 1,2,4-triazole with a 1,3-thiazole, offering dual hydrogen-bonding sites (hydroxyl at position 6) and hydrophobic interactions (ethyl at position 2).
- Compounds : Use triazolothiadiazole instead of triazolothiazole. The sulfur and additional nitrogen in thiadiazole may alter redox properties and enzyme inhibition profiles .
Aromatic Substituents
Pharmacological Implications
- Antifungal Activity: ’s triazolothiadiazoles showed promising docking with fungal lanosterol demethylase (3LD6), suggesting the target compound’s triazolothiazole may similarly inhibit CYP51 enzymes .
- Therapeutic Diversification: Piperidine-oxadiazole derivatives () highlight how minor structural changes (e.g., oxadiazole vs. triazolothiazole) redirect activity from antifungal to metabolic targets (GPR119) .
Research Findings and Data
Physicochemical Properties
- Lipophilicity : The target’s ethoxy group (LogP ~2.8 estimated) may improve membrane permeability compared to ’s methoxy analogues (LogP ~2.2) but reduce aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
